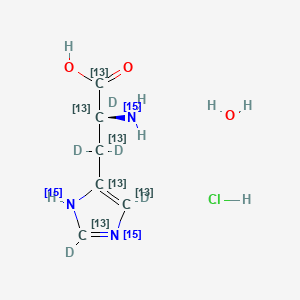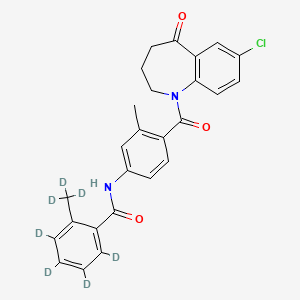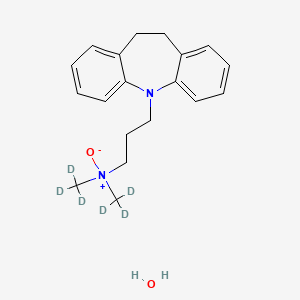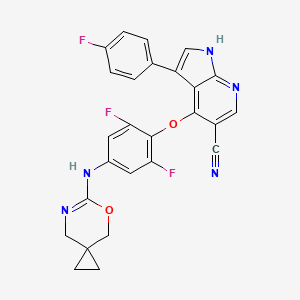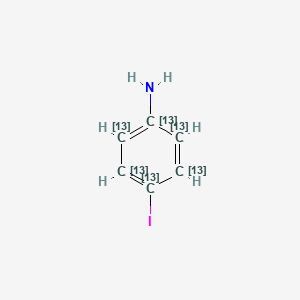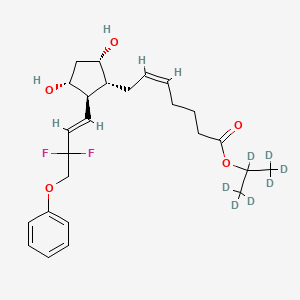
Tafluprost-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tafluprost-d7 is a deuterated analog of tafluprost, a prostaglandin F2α analog used primarily in the treatment of open-angle glaucoma and ocular hypertension. The deuterated version, this compound, is labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific studies to track the compound’s metabolic pathways and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tafluprost-d7 involves several steps, starting from a suitable precursor. The process typically includes:
Oxidation: The precursor undergoes oxidation to introduce necessary functional groups.
Condensation: This step involves the formation of carbon-carbon bonds.
Fluorination: Introduction of fluorine atoms to enhance the compound’s stability and activity.
Deprotection: Removal of protecting groups used during synthesis to prevent unwanted reactions.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Recondensation: Further condensation reactions to complete the molecular framework.
Esterification: Formation of ester bonds to finalize the compound’s structure.
Refining: Purification of the final product to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Techniques such as reverse-phase and normal-phase column purification, molecular group evacuation, and the use of dispersing agents in mobile phases are employed to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tafluprost-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of specific atoms or groups within the molecule.
Esterification: Formation of ester bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST).
Catalysts: Palladium or rhodium catalysts for specific reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound.
Aplicaciones Científicas De Investigación
Tafluprost-d7 has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the compound’s degradation and interaction pathways.
Biology: Helps in studying the biological effects and mechanisms of prostaglandin analogs.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of tafluprost in the body.
Industry: Employed in the development of new glaucoma treatments and other ocular therapies
Mecanismo De Acción
Tafluprost-d7, like tafluprost, is a selective agonist at the prostaglandin F receptor. It reduces intraocular pressure by increasing the outflow of aqueous humor from the eye. The compound is hydrolyzed by corneal esterases to form its active acid, which then interacts with the prostaglandin F receptor to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Latanoprost: Another prostaglandin F2α analog used in glaucoma treatment.
Travoprost: Similar in structure and function to tafluprost, used for reducing intraocular pressure.
Bimatoprost: A prostamide analog with similar applications in ocular hypertension.
Uniqueness
Tafluprost-d7’s uniqueness lies in its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s stability, interaction, and degradation pathways, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C25H34F2O5 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D |
Clave InChI |
WSNODXPBBALQOF-WCNHDNETSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
SMILES canónico |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



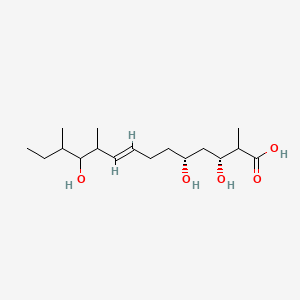

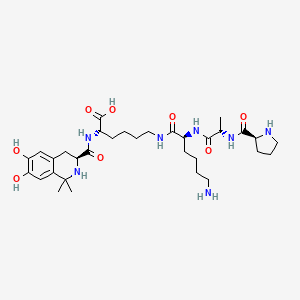
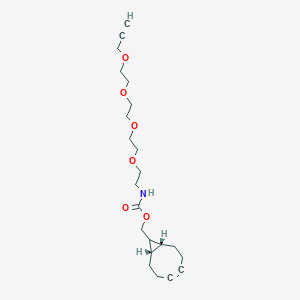


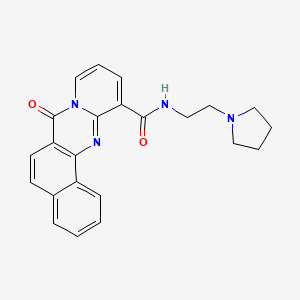
![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
